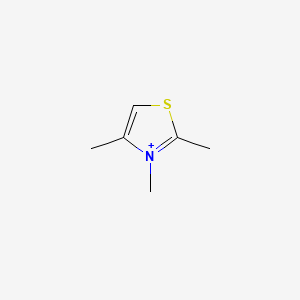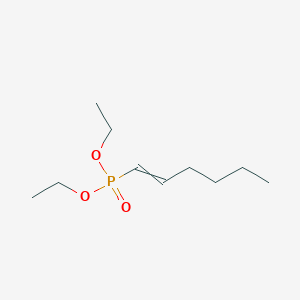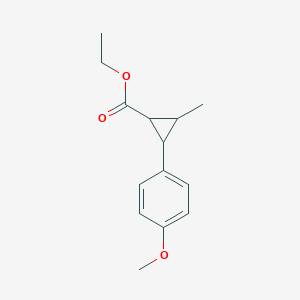
Rhodanine, 3-veratryl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodanine, 3-veratryl- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antidiabetic, antibacterial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Rhodanine derivatives, including Rhodanine, 3-veratryl-, can be synthesized through various methods. One common approach involves the reaction of rhodanine with aromatic aldehydes under basic conditions to form N-substituted rhodanines . Another method involves the use of Schiff bases, where rhodanine reacts with aromatic aldehydes in a two-step reaction . These reactions typically occur at room temperature and can be performed in aqueous media, making them environmentally friendly .
Industrial Production Methods
Industrial production of rhodanine derivatives often involves multi-step synthesis processes. These methods require highly reactive functional groups and smooth reaction conditions to ensure high yields and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Rhodanine, 3-veratryl-, like other rhodanine derivatives, undergoes various chemical reactions, including:
Oxidation: Rhodanine derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert rhodanine derivatives into thiazolidines.
Substitution: Rhodanine derivatives can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted rhodanine derivatives .
科学研究应用
Rhodanine, 3-veratryl-, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Rhodanine derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Rhodanine derivatives are used in the development of chemosensors for detecting metal ions like Fe3+.
作用机制
The mechanism of action of Rhodanine, 3-veratryl-, involves its interaction with various molecular targets and pathways. Rhodanine derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH homeostasis . The inhibition of these enzymes disrupts cellular processes, leading to the compound’s pharmacological effects. Molecular docking studies have shown that rhodanine derivatives bind to the active sites of these enzymes, further elucidating their mechanism of action .
相似化合物的比较
Rhodanine, 3-veratryl-, can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Used as a substrate in various syntheses and exhibits antibacterial activity.
Rhodanine-3-propionic acid: Similar to rhodanine-3-acetic acid but with a longer alkyl chain, affecting its geometry and interactions.
Rhodanine-3-butyric acid: Another homolog with a longer alkyl chain, used in the synthesis of various compounds.
Rhodanine, 3-veratryl-, is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the veratryl group can enhance its pharmacological properties and make it a valuable compound for further research and development.
属性
CAS 编号 |
23538-05-8 |
|---|---|
分子式 |
C12H13NO3S2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3 |
InChI 键 |
GEAXYSILQKHIOI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


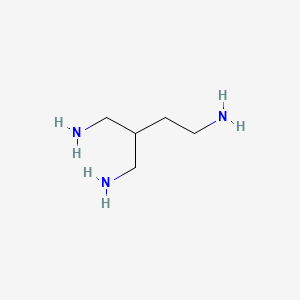
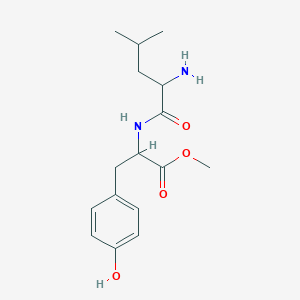
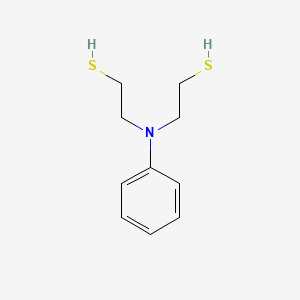
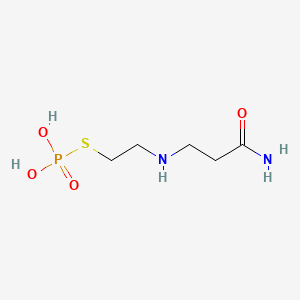
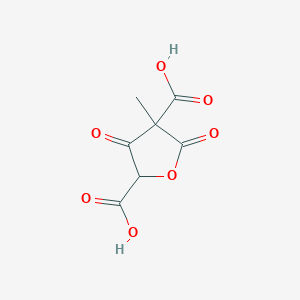
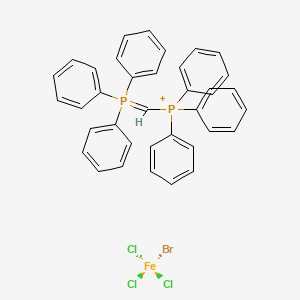
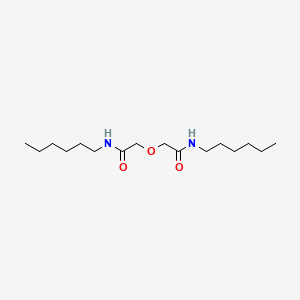
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
